molecular formula C14H16N6O4S2 B11975281 Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate CAS No. 124635-46-7

Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate

Cat. No.: B11975281
CAS No.: 124635-46-7
M. Wt: 396.4 g/mol
InChI Key: KVODVAWXWLSOPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include methoxycarbonyl chloride, thiourea, and methylamine. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate is unique due to its specific functional groups and the benzimidazole core structure.

Properties

CAS No.

124635-46-7

Molecular Formula

C14H16N6O4S2

Molecular Weight

396.4 g/mol

IUPAC Name

methyl N-[[6-(methoxycarbonylcarbamothioylamino)-2-methyl-1H-benzimidazol-5-yl]carbamothioyl]carbamate

InChI

InChI=1S/C14H16N6O4S2/c1-6-15-7-4-9(17-11(25)19-13(21)23-2)10(5-8(7)16-6)18-12(26)20-14(22)24-3/h4-5H,1-3H3,(H,15,16)(H2,17,19,21,25)(H2,18,20,22,26)

InChI Key

KVODVAWXWLSOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)NC(=S)NC(=O)OC)NC(=S)NC(=O)OC

Origin of Product

United States

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